

Baricitinib Phosphate: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: *Baricitinib phosphate*

Cat. No.: *B560045*

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This guide provides a detailed comparison of the cross-reactivity profile of **Baricitinib phosphate** with other kinases, supported by experimental data. Baricitinib is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, enzymes pivotal in the signaling of various cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.^[1] Its therapeutic efficacy in conditions like rheumatoid arthritis is linked to this targeted inhibition.^{[2][3][4]} Understanding its selectivity is crucial for predicting both its therapeutic effects and potential off-target activities.

Kinase Inhibition Profile of Baricitinib

Baricitinib demonstrates high potency against JAK1 and JAK2, with significantly lower activity against other JAK family members and a range of other kinases.^{[2][5][6][7]} This selectivity is a key differentiator among JAK inhibitors.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Baricitinib against various kinases, compiled from in vitro cell-free assays.

Kinase Target	Baricitinib IC50 (nM)	Reference(s)
Janus Kinases (JAKs)		
JAK1	5.9	[2][5][6][7]
JAK2	5.7	[2][5][6][7]
TYK2	53	[2][7]
JAK3	>400	[8]
Other Kinases		
AAK1	17.2 (Kd)	[7]
BIKE	39.8 (Kd)	[7]
GAK	134.4 (Kd)	[7]
MPSK1	68.5 (Kd)	[7]
c-Met	No inhibition	[5][6]
Chk2	No inhibition	[5][6]

Note: Kd (dissociation constant) values are also presented for some kinases, which are another measure of binding affinity.

Experimental Protocols

The determination of Baricitinib's kinase inhibition profile is primarily achieved through in vitro kinase assays. A common methodology is outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay quantifies the inhibitory activity of a compound by measuring its effect on the phosphorylation of a substrate by a specific kinase.

Materials:

- Recombinant epitope-tagged kinase domains (e.g., JAK1, JAK2, JAK3, Tyk2) or full-length enzymes.[\[6\]](#)[\[9\]](#)
- Peptide substrate specific for each kinase.[\[6\]](#)[\[9\]](#)
- Adenosine triphosphate (ATP).[\[6\]](#)[\[9\]](#)
- **Baricitinib phosphate** (or other test compounds) at various concentrations.
- Assay buffer.
- HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin).
- Microplates.

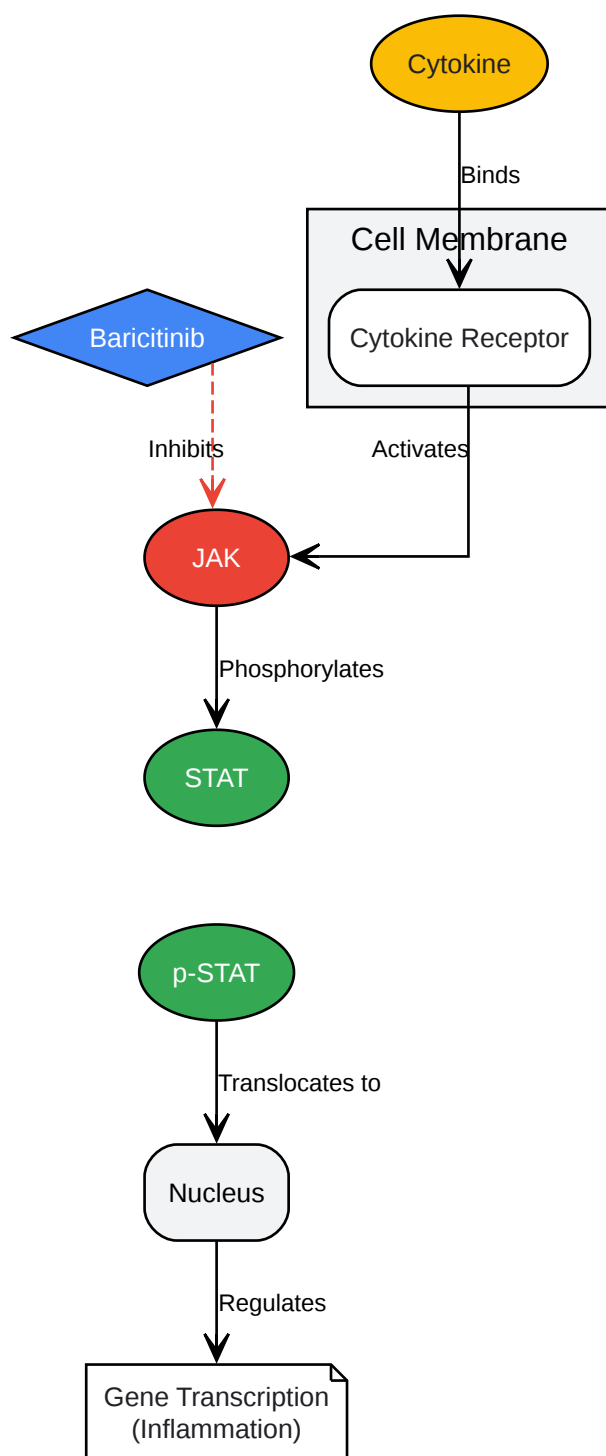
Procedure:

- **Reaction Setup:** The kinase, peptide substrate, and the test compound (Baricitinib) are incubated together in the assay buffer in the wells of a microplate.[\[6\]](#)[\[9\]](#)
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of ATP.[\[6\]](#)[\[9\]](#) The concentration of ATP is typically at its Michaelis constant (K_m) for each specific kinase to ensure sensitive detection of inhibition.[\[6\]](#)[\[9\]](#)
- **Incubation:** The reaction mixture is incubated for a specific period to allow for substrate phosphorylation.
- **Detection:** The HTRF detection reagents are added to the wells. The europium cryptate-labeled antibody binds to the phosphorylated substrate, and the XL665-labeled streptavidin binds to a biotin tag on the substrate.
- **Signal Measurement:** When the donor (europium cryptate) and acceptor (XL665) are brought into close proximity through the binding events, Förster Resonance Energy Transfer (FRET) occurs upon excitation. The resulting fluorescent signal is measured at a specific wavelength.

- **Data Analysis:** The intensity of the HTRF signal is proportional to the amount of phosphorylated substrate. The concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.[\[6\]](#)[\[9\]](#)

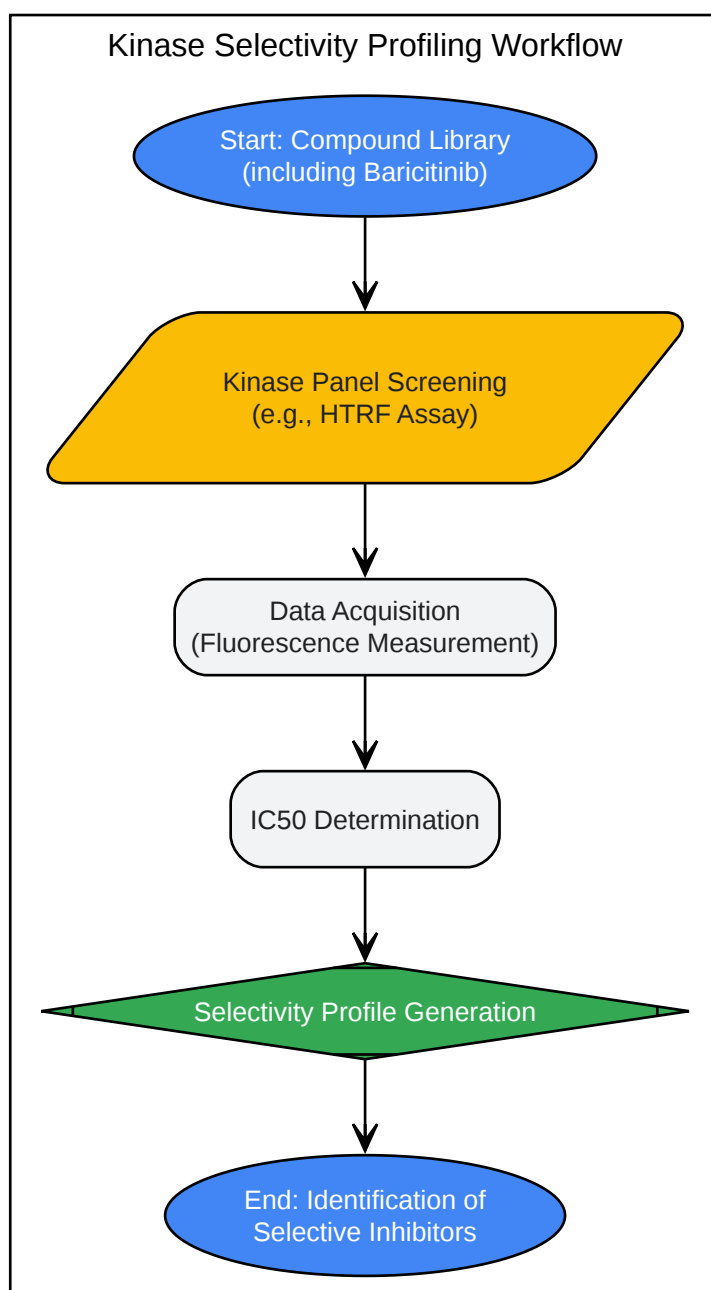
Visualizing Baricitinib's Mechanism and Selectivity

The following diagrams illustrate the JAK-STAT signaling pathway targeted by Baricitinib and a conceptual workflow of the kinase selectivity screening process.



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Caption: Baricitinib inhibits JAK, preventing STAT phosphorylation and downstream gene transcription.



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Caption: Workflow for determining the kinase selectivity profile of a compound like Baricitinib.

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